Cas no 80496-58-8 ((3beta,6beta)-3-(beta-D-glucopyranosyloxy)-6,8,14-trihydroxybufa-4,20,22-trienolide)

(3beta,6beta)-3-(beta-D-glucopyranosyloxy)-6,8,14-trihydroxybufa-4,20,22-trienolide structure
80496-58-8 structure
Product Name:(3beta,6beta)-3-(beta-D-glucopyranosyloxy)-6,8,14-trihydroxybufa-4,20,22-trienolide
CAS No:80496-58-8
MF:C30H42O11
MW:578.64789056778
CID:1801418
PubChem ID:157769
Update Time:2024-03-01

(3beta,6beta)-3-(beta-D-glucopyranosyloxy)-6,8,14-trihydroxybufa-4,20,22-trienolide Chemical and Physical Properties

Names and Identifiers

    • (3beta,6beta)-3-(beta-D-glucopyranosyloxy)-6,8,14-trihydroxybufa-4,20,22-trienolide
    • Bufa-4,20,22-trienolide, 3-(beta-D-glucopyranosyloxy)-6,8,14-trihydroxy-, (3beta,6beta)-
    • 5-[(3S,6R,8S,9R,10R,13R,14R,17R)-6,8,14-trihydroxy-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,6,7,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-
    • Bufa-4,20,22-trienolide, 3-(β-D-glucopyranosyloxy)-6,8,14-trihydroxy-, (3β,6β)-
    • DTXSID301001280
    • Deacetylscilliroside
    • 5-[(3S,6R,8S,9R,10R,13R,14R,17R)-6,8,14-trihydroxy-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,6,7,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]pyran-2-one
    • 80496-58-8
    • 3-(Hexopyranosyloxy)-6,8,14-trihydroxybufa-4,20,22-trienolide
    • AKOS040751436
    • 6-Desacetyl-scilliroside
    • (-)-6-Desacetylscilliroside
    • Inchi: 1S/C30H42O11/c1-27-8-5-16(40-26-25(36)24(35)23(34)20(13-31)41-26)11-18(27)19(32)12-29(37)21(27)7-9-28(2)17(6-10-30(28,29)38)15-3-4-22(33)39-14-15/h3-4,11,14,16-17,19-21,23-26,31-32,34-38H,5-10,12-13H2,1-2H3/t16-,17+,19+,20+,21+,23+,24-,25+,26+,27-,28+,29-,30+/m0/s1
    • InChI Key: XLCCXBCMWUOBIG-GBLFHTIZSA-N
    • SMILES: O[C@]12CC[C@H](C3=COC(C=C3)=O)[C@@]1(C)CC[C@@H]1[C@@]3(C)CC[C@@H](C=C3[C@@H](C[C@@]21O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)O

Computed Properties

  • Exact Mass: 578.27271215g/mol
  • Monoisotopic Mass: 578.27271215g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 7
  • Hydrogen Bond Acceptor Count: 11
  • Heavy Atom Count: 41
  • Rotatable Bond Count: 4
  • Complexity: 1170
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 13
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1
  • Topological Polar Surface Area: 186Ų
Recommended suppliers
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.